molecular formula C14H20N2OS B399080 N-hexanoyl-N'-(3-methylphenyl)thiourea

N-hexanoyl-N'-(3-methylphenyl)thiourea

Cat. No.: B399080
M. Wt: 264.39g/mol
InChI Key: IPADEWXGBMWBJU-UHFFFAOYSA-N
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Description

N-Hexanoyl-N'-(3-methylphenyl)thiourea is a thiourea derivative characterized by a hexanoyl (C₆H₁₁CO-) group and a 3-methylphenyl (C₆H₄(CH₃)-) substituent on the thiourea backbone. Thioureas are sulfur-containing analogues of urea, with enhanced electronic and steric properties due to the thione (C=S) group. These compounds exhibit diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects, depending on their substituents .

This combination positions the compound as a candidate for targeted receptor interactions, particularly in tyrosine kinase or protease inhibition pathways .

Properties

Molecular Formula

C14H20N2OS

Molecular Weight

264.39g/mol

IUPAC Name

N-[(3-methylphenyl)carbamothioyl]hexanamide

InChI

InChI=1S/C14H20N2OS/c1-3-4-5-9-13(17)16-14(18)15-12-8-6-7-11(2)10-12/h6-8,10H,3-5,9H2,1-2H3,(H2,15,16,17,18)

InChI Key

IPADEWXGBMWBJU-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NC(=S)NC1=CC=CC(=C1)C

Canonical SMILES

CCCCCC(=O)NC(=S)NC1=CC=CC(=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Variations

Thiourea derivatives differ in their N- and N'-substituents, which dictate their conformational preferences and reactivity. Key analogues include:

Compound Name Substituents (R₁, R₂) Key Structural Features Reference ID
N-Hexanoyl-N'-(3-methylphenyl)thiourea R₁ = Hexanoyl, R₂ = 3-methylphenyl Lipophilic hexanoyl chain; electron-donating methyl group on phenyl ring. Syn–anti configuration common in acylthioureas. -
N-Benzoyl-N'-phenylthiourea R₁ = Benzoyl, R₂ = phenyl Aromatic benzoyl group enhances π-π stacking; lacks alkyl chain hydrophobicity. Known EGFR inhibitor .
1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea R₁ = 2-chlorobenzoyl, R₂ = 3-methoxyphenyl Electron-withdrawing Cl and OCH₃ groups alter electronic density. Intramolecular N–H···O hydrogen bonding stabilizes thione form .
N-(3-Cyanophenyl)-N'-cyclohexylthiourea R₁ = 3-cyanophenyl, R₂ = cyclohexyl Polar cyano group increases hydrophilicity; cyclohexyl adds steric hindrance. Demonstrated urease inhibition (IC₅₀ < 10 µM) .
N-(2-Hydroxyethyl)-N'-(3-methylphenyl)thiourea R₁ = 2-hydroxyethyl, R₂ = 3-methylphenyl Hydrophilic hydroxyethyl group improves solubility. Exhibits hydrogen bonding similar to ethanol derivatives .

Key Observations :

  • Hydrogen Bonding : Analogues with electron-withdrawing groups (e.g., Cl, CN) exhibit stronger intramolecular hydrogen bonds (N–H···S/O), stabilizing the thione form and influencing crystal packing .
  • Steric Effects : Bulky substituents like cyclohexyl or trifluoromethyl groups reduce conformational flexibility, affecting receptor binding kinetics .

Key Observations :

  • Amino acid–thiourea hybrids demonstrate the importance of hydrophilic moieties for receptor selectivity, a feature absent in the target compound .

Physicochemical Properties

Property This compound N-Benzoyl-N'-phenylthiourea 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea
Molecular Weight ~280 g/mol (estimated) 256 g/mol 336 g/mol
Solubility Low in water; high in DMSO Moderate in polar solvents Low in water; high in chloroform
Melting Point Not reported 160–165°C 178–180°C
Hydrogen Bonding Likely N–H···S interactions N–H···O/S observed Intramolecular N–H···O; intermolecular N–H···S

Key Observations :

  • The hexanoyl derivative’s solubility profile aligns with its lipophilic nature, contrasting with hydroxyethyl or cyanophenyl analogues .
  • Higher molecular weight in chlorobenzoyl derivatives correlates with elevated melting points due to stronger intermolecular forces .

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